molecular formula C₁₅H₁₅NaO₅S B1141789 Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate CAS No. 847696-37-1

Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate

Cat. No. B1141789
M. Wt: 330.33
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar sulfated phenyl compounds has been reported, indicating a complex multi-step process involving starting from sodium acetate, progressing through various intermediates to achieve the final sulfated product (Koltai, Esses-Reiter, & Bánfi, 1982).

Molecular Structure Analysis

The molecular structure of closely related compounds has been analyzed through crystallography and spectroscopic methods. These studies reveal detailed insights into the compound's crystal structure, including coordination to sodium ions and the presence of hydrogen bond networks (Kula, Mazur, & Rzączyńska, 2007).

Chemical Reactions and Properties

Research on phenyl chlorosulfate reactions with aldohexopyranose derivatives has shed light on the potential chemical reactions of sulfated phenyl compounds, demonstrating regioselective substitution and formation of cyclic sulfate rings under varying conditions (Abdel-Malik & Perlin, 1989).

Physical Properties Analysis

Investigations into related sulfated compounds highlight their solubilization behavior in micellar systems and the influence of functional groups on their hydrophilic/hydrophobic character. These studies offer insights into the physical properties that could also be relevant to Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate (Suratkar & Mahapatra, 2000).

Chemical Properties Analysis

Synthesis and evaluation of sodium S-[3-(hydroxyaryl)propyl] thiosulfates and sulfonates provide valuable information on the antioxidant properties and reactivity towards lipoperoxide radicals, suggesting potential chemical properties of Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate (Oleynik et al., 2007).

Scientific Research Applications

Bioremediation

Bisphenol A (BPA), a compound structurally similar to Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate, has been a focus in bioremediation research. BPA is used in various industrial applications and is recognized as an Endocrine Disrupting Chemical (EDC). Research by Chhaya and Gupte (2013) demonstrated the potential of laccase from Fusarium incarnatum UC-14 in the bioremediation of BPA using a reverse micelles system. This research is significant as it showcases the possibility of enzymatic degradation of hydrophobic phenolic environmental pollutants like BPA, which could be analogous to the degradation of Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate (Chhaya & Gupte, 2013).

Chemical Synthesis and Analysis

E. Koltai, K. Esses-Reiter, and D. Bánfi (1982) focused on the synthesis of structurally related compounds, demonstrating methodologies that could potentially be applied to the synthesis of Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate. Their research involved complex chemical reactions and provided valuable insights into the synthesis of similarly structured chemicals (Koltai, Esses-Reiter, & Bánfi, 1982).

Micellar Systems and Surfactant Interactions

The study of micellar systems and surfactant interactions is relevant to understanding the behavior of Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate in various solutions. For instance, research by Suratkar and Mahapatra (2000) investigated the solubilization site of organic perfume molecules in sodium dodecyl sulfate micelles, providing insights into the behavior of phenolic compounds in micellar systems. This research could be extrapolated to understand how Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate interacts in similar environments (Suratkar & Mahapatra, 2000).

Environmental and Pharmaceutical Applications

Research into the transformation and degradation of related compounds in the environment or pharmaceutical contexts can provide valuable insights into the applications of Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate. For example, Fang et al. (2013) investigated the transformation of polychlorinated biphenyls by sodium persulfate at ambient temperature, highlighting methods that could be relevant in understanding the environmental fate or potential pharmaceutical applications of Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate (Fang et al., 2013).

Safety And Hazards

This compound has been classified with the signal word “Warning” and is associated with the hazard statements H317, H319, H335, and H361 . These statements indicate that the compound may cause an allergic skin reaction, cause serious eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child .

properties

IUPAC Name

sodium;[4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5S.Na/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(10-6-12)20-21(17,18)19;/h3-10,16H,1-2H3,(H,17,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENSPWAUWOIJJS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745986
Record name Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl sulfate

CAS RN

847696-37-1
Record name Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 847696-37-1
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